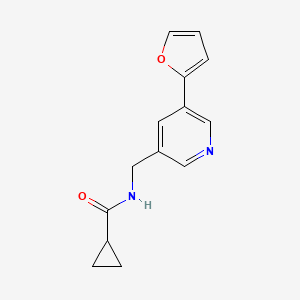

N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(11-3-4-11)16-8-10-6-12(9-15-7-10)13-2-1-5-18-13/h1-2,5-7,9,11H,3-4,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKUZVLYERTMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Pyridine Ring Formation: The pyridine ring can be constructed via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of the Cyclopropane Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of its furan and pyridine moieties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Thiazole-Benzamide Series ()

Compounds 4d–4i in feature a thiazole ring substituted with pyridin-3-yl and benzamide/isonicotinamide groups. Key differences include:

- Core Structure : The target compound uses a pyridine core, whereas 4d–4i employ a thiazole ring.

- Substituents : The cyclopropanecarboxamide group in the target compound contrasts with the 3,4-dichlorobenzamide or isonicotinamide moieties in 4d–4i.

- Physicochemical Properties : Thiazole derivatives (4d–4i) are reported as solids with melting points ranging 120–250°C, while the target compound’s physical state is unspecified. The cyclopropane group may enhance lipophilicity compared to the polar benzamide groups in 4d–4i .

Biological Implications : Thiazole derivatives in are hypothesized to exhibit kinase inhibition or antimicrobial activity. The target compound’s pyridine-furan system may offer distinct binding modes due to altered electronic profiles.

Ranitidine-Related Compounds ()

Ranitidine derivatives, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (), share a furan backbone but differ critically:

- Functional Groups : Ranitidine analogues include sulphanylethyl and nitroacetamide groups, absent in the target compound.

- Pharmacological Role : These compounds act as H₂ receptor antagonists, whereas the target compound’s cyclopropanecarboxamide and pyridine groups suggest divergent targets (e.g., enzyme inhibition) .

Stability Considerations : The nitro group in ranitidine derivatives may confer instability under acidic conditions, whereas the cyclopropane ring in the target compound could enhance metabolic stability.

CFTR Modulator with Cyclopropanecarboxamide ()

The WHO-listed compound 1-[5-ethyl-2-(propan-2-yloxy)pyridin-3-yl]-N-[(2-methylquinolin-5-yl)sulfonyl]-cyclopropanecarboxamide (–4) shares the cyclopropanecarboxamide group but differs structurally:

- Core Modifications: A sulfonyl-linked quinolinyl group replaces the furan-pyridine system in the target compound.

- Biological Activity: This compound modulates the CFTR protein, highlighting how minor structural changes (e.g., quinoline vs. furan-pyridine) redirect therapeutic applications .

Furopyridine Derivatives with Cyclopropane Moieties ()

describes 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide, which shares a fused furopyridine core and cyclopropane carboxamide. Key distinctions include:

- Complexity : The compound has a fused furo[2,3-b]pyridine ring and additional substituents (chloro, fluorophenyl), increasing steric hindrance.

- Synthesis : Both compounds likely require amide coupling for cyclopropane attachment, but the target compound’s simpler pyridine-furan system may offer synthetic advantages .

Biologische Aktivität

N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane core linked to a furan-substituted pyridine ring, contributing to its unique biological properties. The molecular formula is , and it exhibits various chemical reactivity patterns typical of amides and heterocycles.

The biological activity of N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in critical metabolic pathways. Research indicates that the compound may inhibit enzymes essential for the survival of pathogenic organisms, such as Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development .

2. Inhibitory Activity

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various kinases, including GSK-3β and IKK-β. The IC50 values for these interactions can be as low as 8 nM for GSK-3β, showcasing its potency .

Table 1: Inhibitory Activity Against Kinases

3. Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the cyclopropane and furan moieties significantly impact the biological activity of the compound. For instance, variations in substituents on the pyridine ring alter the binding affinity to target enzymes, highlighting the importance of structural optimization in drug design .

Potential Therapeutic Applications

The compound's potential applications extend beyond anti-tubercular activity. Its unique structure allows it to interact with various biological targets, suggesting possible roles in treating other diseases, including cancer and neurodegenerative disorders.

4. Cytotoxicity Studies

Cytotoxicity assessments conducted on different cell lines indicate that N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide exhibits low toxicity at therapeutic concentrations. For example, compounds with similar structures showed no significant decrease in cell viability at concentrations up to 10 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide?

- Methodological Answer : The synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with a substituted pyridinylmethylamine. Key steps include:

- Step 1 : Functionalization of pyridine at the 3-position with a methylamine group via nucleophilic substitution .

- Step 2 : Introduction of the furan-2-yl moiety at the pyridine 5-position using Suzuki-Miyaura cross-coupling, leveraging palladium catalysts .

- Step 3 : Activation of the cyclopropanecarboxylic acid using carbodiimides (e.g., EDC/HCl) for amide bond formation with the pyridinylmethylamine intermediate .

- Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >95% is acceptable for most studies .

- Structural Confirmation :

- NMR : Analyze - and -NMR spectra for characteristic signals (e.g., furan protons at δ 6.3–7.4 ppm, cyclopropane protons as a multiplet at δ 1.0–1.5 ppm) .

- HRMS : Confirm molecular ion [M+H] with <2 ppm error .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- FT-IR : Identify amide C=O stretch (~1650 cm) and furan C-O-C asymmetric vibration (~1015 cm) .

- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable (e.g., via slow evaporation in ethanol). Compare bond lengths/angles with DFT-optimized models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain variability .

- Target Engagement Studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinase enzymes) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer :

- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the cyclopropane or pyridine moieties to enhance permeability .

- Nanoparticle Encapsulation : Use PLGA-based carriers to improve systemic delivery .

Q. How can computational methods aid in understanding structure-activity relationships (SAR)?

- Answer :

- Molecular Docking : Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis data .

- QSAR Modeling : Train models on analogs (e.g., furan-pyridine-carboxamides) to predict bioactivity and optimize substituents .

Q. What are the key stability challenges, and how can degradation pathways be mitigated?

- Answer :

- Stress Testing : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC .

- Degradation Pathways :

- Hydrolysis : The amide bond may cleave under acidic/basic conditions. Stabilize by substituting electron-withdrawing groups on the pyridine ring .

- Oxidation : Furan rings are oxidation-prone. Add antioxidants (e.g., BHT) to formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.